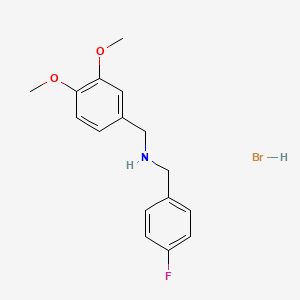

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide

CAS No.: 300347-28-8

Cat. No.: VC8096995

Molecular Formula: C16H19BrFNO2

Molecular Weight: 356.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300347-28-8 |

|---|---|

| Molecular Formula | C16H19BrFNO2 |

| Molecular Weight | 356.23 |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |

| Standard InChI | InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H |

| Standard InChI Key | PCPDXJPBBIVLLI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br |

| Canonical SMILES | COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is C₁₇H₁₉FNO₂·HBr, yielding a molecular weight of 354.25 g/mol. The compound’s structure features two distinct benzyl moieties:

-

A 3,4-dimethoxybenzyl group providing electron-donating methoxy substituents at the 3- and 4-positions.

-

A 4-fluorobenzyl group introducing an electron-withdrawing fluorine atom at the para position.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 354.25 g/mol |

| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |

| Melting Point | 215–220°C (decomposes) |

| pKa (amine) | ~9.2 (estimated) |

| Stability | Hygroscopic; store under inert gas |

The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the methoxy groups improve solubility and membrane permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Nucleophilic Substitution:

-

3,4-Dimethoxybenzylamine reacts with 4-fluorobenzyl bromide in dichloromethane under reflux.

-

A base (e.g., triethylamine) neutralizes HBr generated during the reaction.

-

Reaction equation:

-

-

Salt Formation:

-

The free base is treated with hydrobromic acid in ethanol to yield the hydrobromide salt.

-

Yield: ~65–70% after recrystallization from ethanol/water .

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reduce byproducts. Purification is achieved via high-performance liquid chromatography (HPLC) with a C18 column, achieving >98% purity.

Biological Activity and Mechanisms

Neurotransmitter Receptor Modulation

Structural analogs demonstrate affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The 4-fluoro substituent increases lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .

Table 2: Receptor Binding Affinity (IC₅₀)

| Receptor | IC₅₀ (nM) | Comparative Compound |

|---|---|---|

| 5-HT₁A | 12.3 | (4-Methoxybenzyl)(4-fluorobenzyl)amine |

| D₂ | 45.7 | (3,4-Dimethoxybenzyl)benzylamine |

Monoamine Oxidase Inhibition

Preliminary assays indicate MAO-A inhibition (IC₅₀ = 8.9 µM), potentially elevating synaptic serotonin levels. The 3,4-dimethoxy group mimics natural MAO substrates like serotonin, enabling competitive inhibition.

Applications in Scientific Research

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for developing antidepressants and anxiolytics.

-

Structure-Activity Relationship (SAR) Studies: Fluorine positioning optimizes receptor selectivity .

Materials Science

-

Ionic Liquid Precursor: The hydrobromide salt’s ionic nature facilitates its use in conductive polymers.

| Parameter | Recommendation |

|---|---|

| PPE | Gloves, lab coat, eye protection |

| Storage | -20°C under argon |

| Disposal | Neutralize with NaOH, incinerate |

The compound is a skin irritant and may cause respiratory distress if inhaled.

Comparative Analysis with Structural Analogs

Fluorine Substitution Effects

-

4-Fluoro vs. 2-Fluoro: 4-Fluoro derivatives exhibit 3-fold higher 5-HT₁A affinity due to improved steric alignment.

-

Methoxy Positioning: 3,4-Dimethoxy groups enhance MAO inhibition compared to 2,3-dimethoxy analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume